4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 951904-99-7
VCID: VC3955966
InChI: InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3
SMILES: COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl
Molecular Formula: C10H6ClF3N2O
Molecular Weight: 262.61 g/mol

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

CAS No.: 951904-99-7

Cat. No.: VC3955966

Molecular Formula: C10H6ClF3N2O

Molecular Weight: 262.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline - 951904-99-7

Specification

CAS No. 951904-99-7
Molecular Formula C10H6ClF3N2O
Molecular Weight 262.61 g/mol
IUPAC Name 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Standard InChI InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3
Standard InChI Key KPYBHBFILUSSMJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl
Canonical SMILES COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a quinazoline core—a bicyclic system comprising two fused six-membered aromatic rings (benzene and pyrimidine). Key substitutions include:

  • Chlorine at position 4, enhancing electrophilicity and reactivity in nucleophilic substitution reactions.

  • Methoxy group (-OCH₃) at position 7, contributing to solubility and hydrogen-bonding capacity.

  • Trifluoromethyl group (-CF₃) at position 2, imparting metabolic stability and lipophilicity.

Table 1: Physicochemical Properties

PropertyValue
CAS Number951904-99-7
Molecular FormulaC₁₀H₆ClF₃N₂O
Molecular Weight262.61 g/mol
IUPAC Name4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline
SMILESCOC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl
InChI KeyKPYBHBFILUSSMJ-UHFFFAOYSA-N
Topological Polar Surface Area35.0 Ų
LogP (Octanol-Water)2.60 (estimated)

The trifluoromethyl group’s electron-withdrawing nature and chlorine’s leaving-group propensity make this compound a versatile intermediate in synthetic organic chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline typically involves multi-step protocols, often starting from substituted quinazolinones. A representative pathway includes:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with trifluoroacetamidine under acidic conditions.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at position 4 .

  • Methoxy Group Introduction: Nucleophilic aromatic substitution (SNAr) using methoxide ions or O-methylation of a hydroxyl precursor .

Applications in Drug Discovery

Intermediate in Medicinal Chemistry

The compound serves as a precursor for synthesizing kinase inhibitors and antifolate agents. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biarylquinazolines with enhanced EGFR affinity .

Table 4: Derived Compounds and Targets

DerivativeTarget ProteinApplication
4-(3-Chlorophenyl)-substitutedEGFRNon-small cell lung cancer
6-Amino-7-methoxy-substitutedDHFRAntibacterial

Recent patents highlight its utility in preparing radiolabeled probes for positron emission tomography (PET) imaging .

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